(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride
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Overview
Description
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, a fluorine atom, and a methyl group attached to a pentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanoate Backbone: The initial step involves the formation of the pentanoate backbone through a series of reactions, such as esterification and reduction.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure selective fluorination.
Amino Group Addition: The amino group is added through nucleophilic substitution reactions, often using amines as the nucleophile.
Final Assembly: The final step involves the coupling of the ethyl group and the formation of the hydrochloride salt to yield the desired compound.
Industrial Production Methods
Industrial production of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride involves scaling up the synthetic route while ensuring high yield and purity. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl2-amino-4-fluoro-4-methylpentanoate: Lacks the hydrochloride group but shares a similar structure.
(S)-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride: The enantiomer of the compound with different stereochemistry.
Ethyl2-amino-4-fluoro-4-methylpentanoate: Similar structure without the ®-configuration.
Uniqueness
®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of ®-Ethyl2-amino-4-fluoro-4-methylpentanoatehydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-Ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H16ClFNO2
- Molecular Weight : 195.67 g/mol
- IUPAC Name : this compound
The presence of a fluorine atom in its structure is significant as it often enhances the biological activity of compounds by improving their metabolic stability and bioavailability.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act by modulating the activity of neurotransmitter receptors or enzymes involved in metabolic pathways. The compound's mechanism can be summarized as follows:
- Enzyme Interaction : It potentially binds to enzymes, altering their catalytic activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Metabolic Regulation : It can affect metabolic processes through its role as a substrate or inhibitor in various biochemical pathways.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. A study demonstrated its efficacy against various cancer cell lines, including leukemia HL-60 and liver cancer BEL-7402, where it showed significant inhibitory effects compared to traditional chemotherapeutic agents like 5-fluorouracil (5-FU) .
Cell Line | IC50 (µM) | Comparison to 5-FU |
---|---|---|
HL-60 | 12.5 | Higher efficacy |
BEL-7402 | 10.0 | Higher efficacy |
Neurotransmitter Activity
The compound has also been investigated for its potential neuroprotective effects. Its structural similarity to amino acids suggests it may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate, which are crucial in regulating neuronal excitability and synaptic transmission .
In Vivo Studies
In preclinical studies using mouse models, this compound was evaluated for its biodistribution and tumor imaging capabilities using PET/CT scans. The results indicated that the compound could effectively target tumor tissues, demonstrating a favorable tumor-to-brain uptake ratio .
Synthesis and Derivative Exploration
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. These derivatives have been screened for various pharmacological effects, including antibacterial and antifungal activities .
Properties
Molecular Formula |
C8H17ClFNO2 |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)6(10)5-8(2,3)9;/h6H,4-5,10H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
JAKZTACOAZGMPR-FYZOBXCZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)(C)F)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N.Cl |
Origin of Product |
United States |
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